molecular formula C19H15ClFN3O2S B2486632 2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361167-08-0

2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2486632
CAS No.: 361167-08-0
M. Wt: 403.86
InChI Key: OMWYIXKBTRCIJY-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H15ClFN3O2S and its molecular weight is 403.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

This compound is part of a broader category of fluorinated pyrazoles and benzamides, which have been synthesized and characterized for their potential applications in medicinal chemistry. Fluorinated compounds are of considerable interest due to their unique properties, including enhanced stability and bioavailability. A study by Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, showcasing the interest in such fluorinated structures for further functionalization and applications in drug development (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).

Biological Activities and Potential Therapeutic Applications

  • Antiproliferative and Cytotoxic Activities : The search for novel anticancer agents has led to the exploration of pyrazoline and benzamide derivatives. For example, studies have indicated that certain pyrazole-sulfonamide derivatives exhibit antiproliferative activities against various cancer cell lines, suggesting their potential as cancer therapeutics. Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives and evaluated their in vitro antiproliferative activities, highlighting the potential of these compounds in cancer treatment (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

  • Antimicrobial Activity : The development of new antimicrobial agents is crucial in the fight against resistant bacterial and fungal infections. Studies have synthesized and tested various benzamide and pyrazole derivatives for their antimicrobial efficacy. For instance, Gadakh et al. (2010) synthesized a series of fluorine-containing pyrazoles and evaluated their antibacterial and antifungal activities, contributing to the search for new antimicrobial compounds (Gadakh, Pandit, Rindhe, & Karale, 2010).

  • Chemical Sensors and Fluorescent Probes : The unique structural features of benzamides and pyrazoles also make them suitable candidates for chemical sensors and fluorescent probes. Khan (2020) synthesized a pyrazoline derivative that demonstrated the potential as a fluorescent chemosensor for metal ion detection, showcasing an application in analytical chemistry (Khan, 2020).

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c1-26-12-7-5-11(6-8-12)24-18(13-9-27-10-16(13)23-24)22-19(25)17-14(20)3-2-4-15(17)21/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWYIXKBTRCIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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